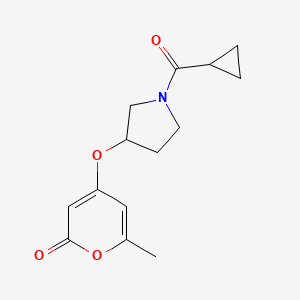

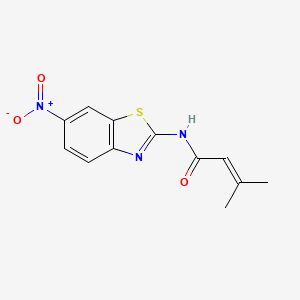

![molecular formula C20H23N3OS B2494902 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-80-1](/img/structure/B2494902.png)

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis approaches for compounds with thiazolo[5,4-b]pyridin structures involve strategic chemical reactions aiming at constructing the complex architecture of these molecules. A study by (Deau et al., 2014) reports the microwave-assisted synthesis of N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. This synthesis method underscores the complexity and the precise conditions required to yield compounds with such specific frameworks.

Molecular Structure Analysis

Understanding the molecular structure of “2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide” is critical to appreciate its reactivity and properties. Studies like the one by (Akkurt et al., 2014) provide insights into the molecular geometry through X-ray crystallography, revealing the spatial arrangement and conformation of atoms within the molecule.

Chemical Reactions and Properties

Compounds with thiazolo[5,4-b]pyridin cores participate in various chemical reactions, leading to a broad range of derivatives with diverse biological and chemical activities. For instance, the work of (Mariappan et al., 2016) demonstrates the regioselective oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing the versatile reactivity of thiazolo[5,4-b]pyridine structures under oxidative conditions.

Physical Properties Analysis

The physical properties of “2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide,” such as solubility, melting point, and crystal structure, are essential for its application in various fields. Crystallographic analysis, as discussed in (Akkurt et al., 2014), not only reveals the 3D arrangement of atoms but also helps in understanding its physical state and stability.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological systems, are influenced by the molecular structure of “2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide.” Studies like those by (Mariappan et al., 2016) provide valuable insights into these aspects, highlighting the compound's potential for further chemical modification and application in various fields.

Applications De Recherche Scientifique

Pharmacological and Biological Screening : A study by Bhat et al. (2014) focused on the synthesis of novel pyrimidine derivatives, including compounds similar to 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide. These compounds were evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities.

Anticancer Evaluation : Research by Rao et al. (2019) involved the synthesis and testing of thiazolo[4,5-b]pyridine derivatives for their anticancer activity against various human cancer cell lines. The study highlights the potential of these compounds in cancer treatment.

Anti-Inflammatory Agents : A study by Thabet et al. (2011) explored the synthesis of aminothiazoles and related compounds with a focus on their potential as anti-inflammatory agents.

Anticholinergic Activity : The research by Oyasu et al. (1994) synthesized stereoisomers of a related compound and evaluated their anticholinergic activity, demonstrating significant differences in potency.

Antimicrobial Activity : A study by Abdelhamid et al. (2010) involved the synthesis of thiazole derivatives and their testing against various microorganisms, showcasing their potential as antimicrobial agents.

Dihydropyridine Derivatives : In the research by Joshi (2015), dihydropyridine derivatives were synthesized and screened for their antimicrobial activities, reflecting the diverse applications of this class of compounds.

Fused Thiazole Derivatives : The study by Eldin (2003) focused on the novel synthesis of thiazolo[3,2-c]pyrimidine and related compounds, contributing to the field of heterocyclic chemistry.

Pyridazinone Derivatives : Sayed et al. (2002) Sayed et al. (2002) conducted research on the synthesis of pyridazin-6-ones and pyridazin-6-imines, illustrating the versatility of pyridine derivatives in chemical synthesis.

Cytotoxicity of Thiazolo[4,5-b]pyridine-2(3H)-one Derivatives : Lozynskyi et al. (2018) Lozynskyi et al. (2018) explored the anticancer activity of thiazolo[4,5-b]pyridin-2(3H)-one derivatives, adding to the understanding of these compounds in cancer research.

Modeling Studies of Thiazoles : A recent study by Tay et al. (2022) synthesized novel thiazole derivatives and conducted antimicrobial activity and modeling studies, contributing to the understanding of thiazoles in medicinal chemistry.

Orientations Futures

Propriétés

IUPAC Name |

2-propyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGFMCWGXFWTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494823.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

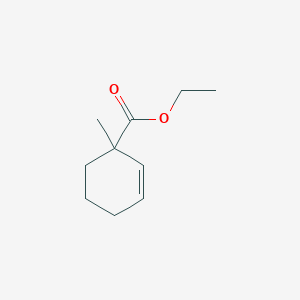

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

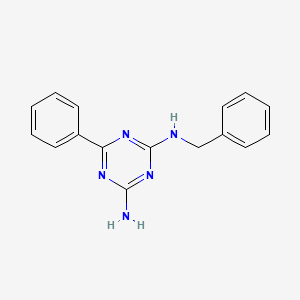

![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)

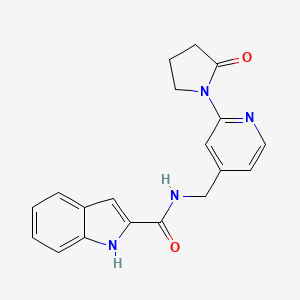

![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)